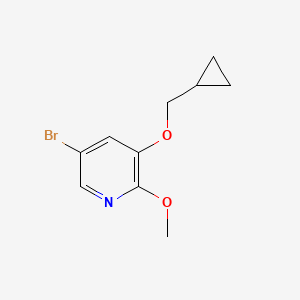

5-Bromo-3-(cyclopropylmethoxy)-2-methoxypyridine

Beschreibung

5-Bromo-3-(cyclopropylmethoxy)-2-methoxypyridine is a brominated pyridine derivative featuring methoxy and cyclopropylmethoxy substituents at the 2- and 3-positions, respectively. The cyclopropylmethoxy group, a sterically hindered ether, may enhance metabolic stability compared to linear alkoxy substituants, as seen in related compounds .

Eigenschaften

Molekularformel |

C10H12BrNO2 |

|---|---|

Molekulargewicht |

258.11 g/mol |

IUPAC-Name |

5-bromo-3-(cyclopropylmethoxy)-2-methoxypyridine |

InChI |

InChI=1S/C10H12BrNO2/c1-13-10-9(4-8(11)5-12-10)14-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3 |

InChI-Schlüssel |

WQDAWTZBINVBOO-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=N1)Br)OCC2CC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(cyclopropylmethoxy)-2-methoxypyridine typically involves the bromination of a pyridine derivative followed by the introduction of cyclopropylmethoxy and methoxy groups. One common method involves the following steps:

Bromination: The starting pyridine compound is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Methoxylation: The brominated intermediate is then reacted with methanol in the presence of a base such as sodium hydride or potassium carbonate to introduce the methoxy group.

Cyclopropylmethoxylation: Finally, the compound is treated with cyclopropylmethanol under acidic or basic conditions to attach the cyclopropylmethoxy group.

Industrial Production Methods

Industrial production of 5-Bromo-3-(cyclopropylmethoxy)-2-methoxypyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-(cyclopropylmethoxy)-2-methoxypyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-(cyclopropylmethoxy)-2-methoxypyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules for various research purposes.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-(cyclopropylmethoxy)-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- 5-Bromo-2-methoxypyridine (CAS 13472-85-0): Differs by lacking the 3-cyclopropylmethoxy group. Boiling point: 195°C; density: 1.56 g/mL .

- 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine :

Replaces cyclopropylmethoxy with a trimethylsilyl group, which offers steric bulk but alters electronic properties (silicon’s +I effect reduces ring electron deficiency). This may hinder electrophilic attacks compared to the target compound . - 5-Bromo-3-(difluoromethyl)-2-methoxypyridine (CAS 1254123-51-7):

Substitutes cyclopropylmethoxy with a difluoromethyl group. The electron-withdrawing fluorine atoms increase electrophilicity at the pyridine ring, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Heterocyclic Variations

- 5-Bromo-2-methoxypyrimidine (CAS 14001-66-2):

Replaces pyridine with pyrimidine, a diazine heterocycle. The additional nitrogen atom increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability in biological systems .

Physicochemical Properties

Key Observations :

- The cyclopropylmethoxy group in the target compound likely increases molecular weight (~250–270 g/mol estimated) compared to simpler analogs like 5-bromo-2-methoxypyridine.

- Steric effects from cyclopropylmethoxy may lower solubility in nonpolar solvents compared to methyl or methoxy substituents .

Cross-Coupling Reactions

- Buchwald-Hartwig Amination :

The bromine atom at position 5 facilitates palladium-catalyzed amination. Cyclopropylmethoxy’s steric bulk may slow reaction kinetics compared to 5-bromo-2-methoxypyridine but improve regioselectivity . - Suzuki-Miyaura Coupling :

Electron-deficient pyridines (e.g., difluoromethyl-substituted analogs) show higher coupling efficiency than electron-rich derivatives. The target compound’s reactivity may lie between these extremes .

Functional Group Transformations

- Demethylation : Methoxy groups at position 2 can be selectively demethylated using HBr/AcOH (see Example 23i in ), yielding hydroxyl intermediates for further derivatization.

Biologische Aktivität

5-Bromo-3-(cyclopropylmethoxy)-2-methoxypyridine is a heterocyclic organic compound with notable potential in medicinal chemistry. Its unique structure, characterized by a bromine atom and two methoxy groups on a pyridine ring, allows for diverse biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Bromo-3-(cyclopropylmethoxy)-2-methoxypyridine is C_12H_14BrN_1O_3, with a molecular weight of approximately 228.09 g/mol. Its structure includes:

- Bromine atom : Enhances electrophilicity.

- Methoxy groups : Contribute to solubility and reactivity.

- Cyclopropylmethoxy group : Imparts unique steric and electronic properties.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₂H₁₄BrNO₃ |

| Molecular Weight | 228.09 g/mol |

| Key Functional Groups | Bromine, Methoxy, Cyclopropyl |

Research indicates that 5-Bromo-3-(cyclopropylmethoxy)-2-methoxypyridine may interact with various biological targets, particularly enzymes and receptors involved in critical biochemical pathways. Preliminary studies suggest its potential as a ligand for specific targets, modulating their activities.

- Enzyme Inhibition : Initial findings suggest that this compound may inhibit specific enzymes, potentially influencing metabolic pathways.

- Receptor Interaction : It may act on receptors related to neurotransmission or other physiological processes.

Pharmacological Potential

The compound has shown promise in several pharmacological contexts:

- Antipsychotic Activity : Similar compounds have been explored for their potential use in treating schizophrenia and other mental health disorders due to their interaction with dopamine receptors.

- Anti-inflammatory Properties : Compounds structurally related to 5-Bromo-3-(cyclopropylmethoxy)-2-methoxypyridine have demonstrated anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.

Study 1: In Vitro Enzyme Inhibition

A study investigated the inhibitory effects of 5-Bromo-3-(cyclopropylmethoxy)-2-methoxypyridine on a specific enzyme involved in metabolic regulation. The results indicated significant inhibition at concentrations below 10 µM, suggesting a high affinity for the target enzyme.

Study 2: Receptor Binding Affinity

Another study assessed the binding affinity of the compound to various receptors implicated in psychiatric disorders. The results showed that it binds effectively to dopamine D2 receptors, which are crucial targets for antipsychotic drugs.

Table 2: Biological Activity Summary

| Study | Target | Result |

|---|---|---|

| In Vitro Enzyme Inhibition | Metabolic Enzyme | Significant inhibition at <10 µM |

| Receptor Binding Affinity | Dopamine D2 Receptor | High binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.